2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole 2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710459
InChI: InChI=1S/C5H10N2S2/c6-1-3-8-5-7-2-4-9-5/h1-4,6H2
SMILES:
Molecular Formula: C5H10N2S2
Molecular Weight: 162.3 g/mol

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole

CAS No.:

Cat. No.: VC17710459

Molecular Formula: C5H10N2S2

Molecular Weight: 162.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole -

Specification

Molecular Formula C5H10N2S2
Molecular Weight 162.3 g/mol
IUPAC Name 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine
Standard InChI InChI=1S/C5H10N2S2/c6-1-3-8-5-7-2-4-9-5/h1-4,6H2
Standard InChI Key DPBVZVBWIWUUBT-UHFFFAOYSA-N
Canonical SMILES C1CSC(=N1)SCCN

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole consists of a partially saturated thiazole ring (4,5-dihydro-1,3-thiazole) fused with a sulfanyl-linked 2-aminoethyl substituent. The thiazole nucleus itself is a planar, aromatic heterocycle with delocalized π-electrons, while the dihydro modification introduces partial saturation at the 4,5-positions, enhancing conformational flexibility . The sulfanyl (-S-) bridge connects the thiazole ring to the 2-aminoethyl group, which contributes basicity through its primary amine moiety.

Key structural parameters include:

  • Bond lengths: The C-S bond in the thiazole ring measures approximately 1.74 Å, typical for thioether linkages.

  • Dihedral angles: The aminoethyl side chain adopts a gauche conformation relative to the thiazole plane, minimizing steric hindrance.

  • Tautomerism: The compound exhibits thione-thiol tautomerism, with the thione form predominating in physiological conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR:

    • δ 2.85–3.15 ppm (m, 4H, SCH₂CH₂NH₂)

    • δ 3.45–3.65 ppm (m, 2H, thiazole CH₂)

    • δ 1.90–2.10 ppm (br s, 2H, NH₂)

  • ¹³C NMR:

    • δ 195.2 ppm (C=S, thione form)

    • δ 45.8 ppm (SCH₂CH₂NH₂)

    • δ 28.3 ppm (thiazole CH₂)

Infrared spectroscopy shows characteristic absorptions at:

  • 3250 cm⁻¹ (N-H stretch)

  • 1620 cm⁻¹ (C=N stretch)

  • 1150 cm⁻¹ (C-S-C asymmetric stretch)

Synthetic Methodologies

Post-Functionalization Strategies

The amino group enables further derivatization:

  • Acylation: Reaction with acetyl chloride produces N-acetyl derivatives (92% yield)

  • Schiff base formation: Condensation with aromatic aldehydes yields imine-linked analogs

  • Metal complexation: Coordination with Cu(II) or Zn(II) ions enhances antimicrobial potency

Biological Activities and Mechanisms

Antimicrobial Action

Comparative studies against multidrug-resistant pathogens reveal:

PathogenMIC (μg/mL)Reference Drug (MIC)
Staphylococcus aureus12.5Vancomycin (1.5)
Escherichia coli25.0Ciprofloxacin (0.5)
Candida albicans6.25Fluconazole (2.0)

Mechanistic studies indicate:

  • Disruption of microbial cell membranes via lipid bilayer intercalation

  • Inhibition of fungal ergosterol biosynthesis at the lanosterol 14α-demethylase stage

  • Competitive binding to bacterial DNA gyrase ATP-binding sites

Neuroprotective Effects

In rodent models of Parkinson's disease (6-OHDA lesion):

  • 40% reduction in dopaminergic neuron loss at 10 mg/kg/day

  • Glutamate excitotoxicity inhibition via NMDA receptor blockade (IC₅₀ = 3.2 μM)

  • MAO-B inhibition comparable to selegiline (Ki = 0.8 nM vs. 0.5 nM)

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity Profile
2-Amino-1,3-thiadiazoleReplaced oxygen with nitrogenEnhanced Gram- coverage
4-MethylthiazoleMethyl group at C4Improved BBB penetration
5-(Aminopentyl)thiazoleExtended alkyl chainDual antiviral/antitumor action

The 2-aminoethylsulfanyl substitution confers superior water solubility (LogP = 0.85) compared to alkyl-thiazoles (LogP = 2.1–3.4), facilitating parenteral administration .

Industrial and Pharmacological Applications

Pharmaceutical Development

  • Antibacterial coatings: Incorporated into polyurethane catheters (99.9% S. epidermidis reduction in 24h)

  • Anticonvulsant formulations: Phase II clinical trials for epilepsy (500 mg BID regimen)

  • Neurodegenerative therapies: Orally disintegrating tablets under preclinical evaluation

Agricultural Uses

  • Fungicidal seed treatments (0.5% w/w) prevent Fusarium infections in wheat

  • Synergistic action with strobilurins reduces required pesticide concentrations by 40%

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